molecular formula C12H11NO2 B346059 1-(2-Methylprop-2-enyl)indole-2,3-dione CAS No. 122834-39-3

1-(2-Methylprop-2-enyl)indole-2,3-dione

Cat. No.: B346059
CAS No.: 122834-39-3
M. Wt: 201.22g/mol
InChI Key: XUBDXXUUQMKNFQ-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-enyl)indole-2,3-dione is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-enyl)indole-2,3-dione typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring system. For this compound, the reaction involves the use of 2-methylprop-2-enyl hydrazine and an appropriate diketone precursor under reflux conditions with acetic acid and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-enyl)indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex indole derivatives.

    Reduction: Reduction reactions can convert the diketone moiety into diols or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-(2-Methylprop-2-enyl)indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-enyl)indole-2,3-dione involves its interaction with various molecular targets. The indole ring system can interact with enzymes, receptors, and other proteins, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione: A simpler indole derivative with similar chemical properties.

    1-Methylindole-2,3-dione: Another derivative with a methyl group at the nitrogen position.

    2-Methylindole-3-dione: A compound with a methyl group at the second position of the indole ring.

Uniqueness

1-(2-Methylprop-2-enyl)indole-2,3-dione is unique due to the presence of the 2-methylprop-2-enyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDXXUUQMKNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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